

A Comparative Analysis of Tautomerism in 2-Pyridinethiol and 2-Pyrimidinethiol

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Compound of Interest

Compound Name: *pyrimidine-2-thiol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tautomeric behavior of 2-pyridinethiol and 2-pyrimidinethiol, focusing on the equilibrium between their respective thiol and thione forms. The information presented is supported by experimental and computational data to aid in the understanding and application of these compounds in research and development.

Introduction to Tautomerism

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. In the case of 2-pyridinethiol and 2-pyrimidinethiol, the equilibrium of interest is between the aromatic thiol form and the non-aromatic thione form. The position of this equilibrium is a critical factor influencing the chemical reactivity, physical properties, and biological activity of these molecules. Understanding the factors that govern this equilibrium, such as the medium (gas phase vs. solution) and solvent polarity, is essential for their effective use.

Tautomeric Equilibrium of 2-Pyridinethiol and 2-Pyrimidinethiol

The tautomeric equilibrium for 2-pyridinethiol and 2-pyrimidinethiol can be represented as a dynamic interplay between the thiol and thione forms.

Caption: Tautomeric equilibrium between the thiol and thione forms of 2-pyridinethiol and 2-pyrimidinethiol.

Quantitative Comparison of Tautomer Stability

The relative stability of the thiol and thione tautomers has been investigated through both experimental and computational methods. The following tables summarize the key quantitative data.

2-Pyridinethiol

Phase/Solvent	Method	More Stable Tautomer	Energy Difference (kcal/mol)	Reference
Gas Phase	CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE	Thiol	2.61	[1][2]
Cyclohexane	IPCM-MP2/6-311+G(3df,2p)	Thione	1.96	[1][2]
Toluene or C6D6	Calorimetry	Thione	2.6	[1][2]

2-Pyrimidinethiol

Phase/Solvent	Method	More Stable Tautomer	Energy Difference (kcal/mol)	Reference
Gas Phase	B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p)	Thiol	3.41	[3]
Aqueous Medium	B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p)	Thione	6.47	[3]

Summary of Findings:

For both 2-pyridinethiol and 2-pyrimidinethiol, the thiol form is the more stable tautomer in the gas phase.[1][2][3] This is attributed to the aromaticity of the pyridine and pyrimidine rings in their thiol forms.[1] However, in solution, the equilibrium shifts to favor the thione form.[1][3][4] This shift is particularly pronounced in polar solvents. The increased stability of the thione tautomer in solution is due to its larger dipole moment, leading to more favorable interactions with polar solvent molecules.[1]

Experimental Protocols

The determination of tautomeric equilibrium and stability relies on various experimental and computational techniques. Below are detailed methodologies for key experiments.

Fourier Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the predominant tautomer in solution by detecting characteristic vibrational modes.
- Methodology:
 - Solutions of 2-pyridinethiol are prepared in various solvents (e.g., toluene, C6D6, heptane, methylene chloride).
 - FTIR spectra are recorded over a range of temperatures.
 - The presence or absence of the S-H stretching vibration (ν_{S-H}), characteristic of the thiol form, is monitored.
 - For 2-pyridinethiol, no spectroscopic evidence for the S-H stretch was observed in the tested solvents, indicating the predominance of the thione form.[1][2]

UV-Vis Spectroscopy

- Objective: To study the thione-thiol tautomerism in different solvents.
- Methodology:

- Absorption spectra of the compounds are recorded in a range of solvents with varying polarities (e.g., ethanol, dioxane, water, and nonpolar solvents).
- The spectral features corresponding to the thione and thiol forms are analyzed.
- It has been observed that polar solvents and self-association shift the equilibrium significantly towards the thione form for both 2-mercaptopuridines and 2-mercaptopurimidines.[4][5] In dilute solutions of nonpolar solvents, the thiol form is predominant.[4][5]

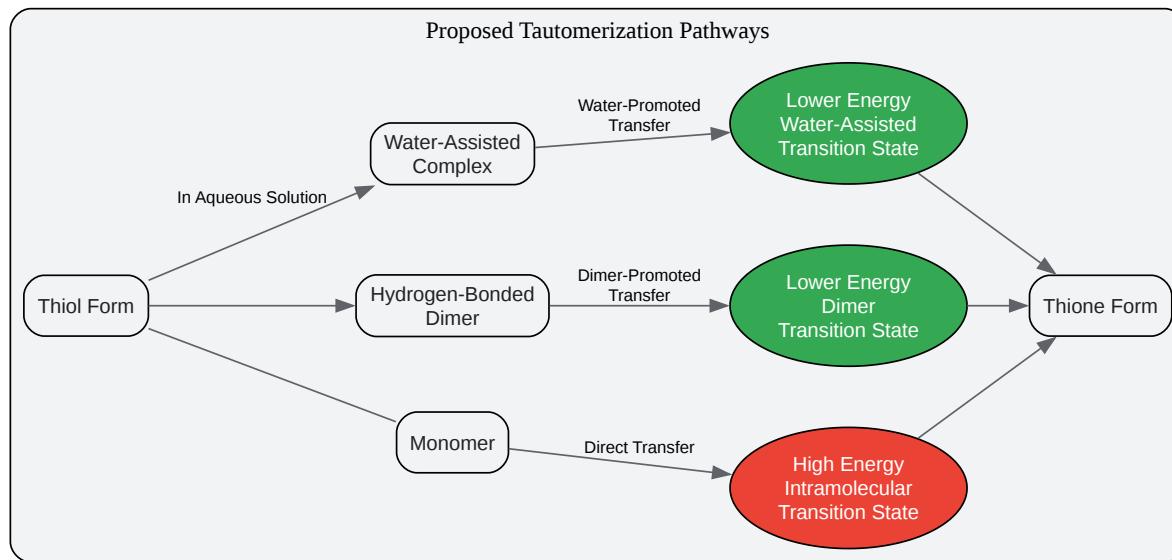
Computational Chemistry

- Objective: To calculate the relative energies of the tautomers and transition states for their interconversion.
- Methodology:
 - The geometries of the thiol and thione tautomers, as well as potential transition states and dimers, are optimized using density functional theory (DFT) methods (e.g., B3LYP, B3PW91) with appropriate basis sets (e.g., 6-311+G(3df,2p), 6-311+G(d,p)).[1][2][3]
 - Higher-level ab initio calculations (e.g., CCSD(T)) can be used for more accurate energy predictions.[1][2]
 - Solvent effects are modeled using implicit solvent models like the Integral Equation Formalism Polarizable Continuum Model (IPCM).[1][2]
 - These calculations provide insights into the relative stabilities of the tautomers in the gas phase and in solution, corroborating experimental findings.

Tautomerization Pathway

The interconversion between the thiol and thione tautomers can occur through different mechanisms. Computational studies suggest that for both molecules, the direct intramolecular proton transfer has a high energy barrier.[1][2][3] A more favorable pathway involves the formation of hydrogen-bonded dimers, which facilitates the proton transfer. In aqueous

solutions, water molecules can also mediate the proton transfer, significantly lowering the activation energy.[3]



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Caption: Simplified logical diagram of proposed tautomerization pathways for 2-pyridinethiol and 2-pyrimidinethiol.

Conclusion

The tautomeric behavior of 2-pyridinethiol and 2-pyrimidinethiol shows remarkable similarities. In both cases, the thiol form, stabilized by aromaticity, is favored in the gas phase. However, in solution, particularly in polar solvents, the equilibrium shifts to favor the more polar thione form. This solvent-dependent behavior is a critical consideration for researchers and drug development professionals, as the predominant tautomer in a given environment will dictate the molecule's interactions and reactivity. The provided data and experimental protocols offer a foundation for further investigation and application of these important heterocyclic compounds.

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